molecular formula C7H8AlO4S B14408163 CID 57354388

CID 57354388

Cat. No.: B14408163
M. Wt: 215.18 g/mol
InChI Key: SGYRWBWJAKCDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 57354388” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 57354388 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 57354388 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it may be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 57354388 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 57354388 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and potential applications. Some similar compounds include those listed in the PubChem database with related chemical structures.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H8AlO4S

Molecular Weight

215.18 g/mol

InChI

InChI=1S/C7H8O4S.Al/c8-6-11-12(9,10)7-4-2-1-3-5-7;/h1-5,8H,6H2;

InChI Key

SGYRWBWJAKCDRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCO.[Al]

Origin of Product

United States

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